2-Oxooctahydro-1-benzofuran-3-carboxylic acid
Description
Properties
CAS No. |
4354-68-1 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h5-7H,1-4H2,(H,10,11) |
InChI Key |
VYXVINFEYFUPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C(=O)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-Oxooctahydrobenzofuran-3-carboxylic acid, often involves the cyclization of phenolic compounds with acetoacetic ester derivatives. One common method is the Fe-catalyzed oxidative cross-coupling of phenols with acetoacetic ester derivatives . Another method involves the intramolecular cyclization of 3-(2-halo-phenoxy)acrylic esters in the presence of a Pd(OAc)2–PPh3 catalyst .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-Oxooctahydrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxooctahydrobenzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxooctahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
(a) Benzofuran vs. Benzopyran Derivatives
- Core Structure :
- The target compound’s benzofuran core (five-membered oxygen-containing ring fused to benzene) contrasts with benzopyran derivatives (six-membered oxygen-containing ring fused to benzene), as seen in 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives .
- Impact on Pharmacokinetics : The benzopyran scaffold is associated with enhanced metabolic stability in drug candidates, while the saturated benzofuran system in the target compound may reduce ring strain and improve solubility.
(b) Substituent Effects
- Functional Groups :
- The ketone at position 2 and carboxylic acid at position 3 in the target compound enable hydrogen bonding and metal coordination, similar to benzopyran derivatives. However, substituents like sulfonic acid (e.g., in {2-methoxy-4-[3-methyl-5-(3-methyloxiran-2-yl)-2,3-dihydro-1-benzofuran-2-yl]phenyl}oxidanesulfonic acid) increase acidity and water solubility compared to carboxylic acid derivatives .
- Electron-Donating Groups : Methoxy or methyloxiran substituents (e.g., in dihydrobenzofuran derivatives from ) may enhance steric bulk and alter electronic properties, affecting binding affinity in biological systems .
Pharmacological Potential
- Benzopyran Derivatives : 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have demonstrated promise in cancer therapy, targeting pathways such as angiogenesis and apoptosis . This suggests that structural optimization of benzofuran analogues could yield similar therapeutic benefits.
Data Table: Key Structural and Functional Comparisons
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